2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dichloroaniline with formaldehyde to form the intermediate 2,5-dichlorophenylaminomethyl. This intermediate is then reacted with 4-nitrophthalic anhydride under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and similar compounds. Some similar compounds include:
Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Phthalimide derivatives: These compounds have a similar chemical structure and are known for their medicinal properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C15H9Cl2N3O4 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[(2,5-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-8-4-5-10(17)11(6-8)18-7-19-14(21)9-2-1-3-12(20(23)24)13(9)15(19)22/h1-6,18H,7H2 |
InChI Key |
RIEAJQJYGHQXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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